2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a phenylmethoxyethanone group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the benzimidazole and azetidine intermediates with phenylmethoxyethanone under specific reaction conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and azetidine rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(benzyloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one can be compared with other benzimidazole and azetidine derivatives:
1,3-Bis(N-Methylbenzimidazol-2′-yl)-2-Phenylpropanedichloridocopper(II): Similar in having a benzimidazole moiety but differs in its coordination with copper and its specific applications.
1-Methyl-3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one: Shares the azetidine ring but has different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-21-18-9-5-6-10-19(18)23(15)17-11-22(12-17)20(24)14-25-13-16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVXKDMPBHPWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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